molecular formula C23H30O4 B2643913 Cylindrol B CAS No. 165187-16-6

Cylindrol B

Cat. No.: B2643913
CAS No.: 165187-16-6
M. Wt: 370.489
InChI Key: AQCKKGIVKOHRLM-HBFAXEOFSA-N
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Chemical Reactions Analysis

Cylindrol B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

. These compounds share a similar bicyclic resorcinaldehyde cyclohexanone structure but differ in their specific functional groups and stereochemistry. Cylindrol B is unique due to its specific inhibitory activity against Ras farnesyl-protein transferase and its potential as an anticancer agent .

Similar compounds include:

This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(10-11-23(5)16(3)7-9-20(25)17(23)4)6-8-18-21(26)12-15(2)19(13-24)22(18)27/h6,10-13,16-17,26-27H,7-9H2,1-5H3/b11-10+,14-6+/t16-,17+,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCKKGIVKOHRLM-HBFAXEOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347311
Record name Cylindrol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165187-16-6
Record name Cylindrol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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